2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole
Overview
Description
2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a sulfonyl group attached to a dimethylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Synthesis of the Piperazine Derivative: Piperazine is reacted with a sulfonyl chloride derivative of 2,5-dimethylthiophene to form the sulfonyl piperazine intermediate.
Coupling Reaction: The benzoxazole core is then coupled with the sulfonyl piperazine intermediate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of 2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzoxazole core can intercalate with DNA, affecting gene expression. The piperazine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}-1,3-benzothiazole: Similar structure but with a benzothiazole core.
2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}-1,3-benzimidazole: Similar structure but with a benzimidazole core.
Uniqueness
The uniqueness of 2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole lies in its combination of a benzoxazole core with a sulfonyl piperazine moiety, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(2,5-dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-12-11-16(13(2)24-12)25(21,22)20-9-7-19(8-10-20)17-18-14-5-3-4-6-15(14)23-17/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELXDELNBBTECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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